molecular formula C21H18N2O5 B2557292 3-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione CAS No. 2034291-93-3

3-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione

Cat. No.: B2557292
CAS No.: 2034291-93-3
M. Wt: 378.384
InChI Key: LMYMVCLVTONBMM-UHFFFAOYSA-N
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Description

3-[1-(9H-Xanthene-9-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione is a heterocyclic compound featuring a 1,3-oxazolidine-2,4-dione core substituted with a pyrrolidine ring linked to a xanthene-carbonyl group. The oxazolidine-2,4-dione scaffold is a hallmark of bioactive molecules, often associated with fungicidal or enzyme-inhibitory activity .

Structural determination of this compound would typically employ X-ray crystallography, refined using programs like SHELXL for small-molecule analysis , and visualized via tools such as ORTEP-3 for geometric clarity . The puckering of the pyrrolidine and oxazolidine rings could be quantified using Cremer-Pople parameters, which define ring non-planarity .

Properties

IUPAC Name

3-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5/c24-18-12-27-21(26)23(18)13-9-10-22(11-13)20(25)19-14-5-1-3-7-16(14)28-17-8-4-2-6-15(17)19/h1-8,13,19H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYMVCLVTONBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)COC2=O)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the xanthene moiety, yielding xanthone derivatives. This reaction is facilitated by strong oxidizing agents under controlled conditions.

Reaction Type Reagents/Conditions Major Product
Xanthene oxidationPotassium permanganate (KMnO₄) in acidic mediumXanthone derivatives
Carbonyl oxidationChromium trioxide (CrO₃) in acetic acidOxidized carbonyl compounds

This transformation is critical for modifying the compound’s electronic properties and reactivity.

Reduction Reactions

Reduction targets carbonyl groups in the oxazolidine and pyrrolidine moieties.

Reaction Type Reagents/Conditions Major Product
Carbonyl reductionLithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)Alcohol derivatives
Pyrrolidine ring reductionCatalytic hydrogenation (H₂/Pd)Reduced pyrrolidine derivatives

These reactions enable the generation of analogs with altered biological activity.

Substitution Reactions

The pyrrolidine ring undergoes nucleophilic substitution, driven by its electron-deficient carbonyl groups.

Reaction Type Reagents/Conditions Major Product
AminationAmines (e.g., NH₃, RNH₂) in polar aprotic solventsSubstituted pyrrolidine derivatives
ThiolationThiols (e.g., HS⁻, RSH)Thio-substituted pyrrolidine derivatives

Substitution enhances the compound’s versatility for medicinal chemistry applications.

Cyclization and Coupling Reactions

The oxazolidine ring forms via cyclization of amino alcohols with carbonyl compounds. Coupling reactions integrate the xanthene, pyrrolidine, and oxazolidine moieties.

Reaction Type Reagents/Conditions Key Step
Oxazolidine cyclizationAmino alcohols + carbonyl compounds (e.g., diethyl carbonate)Ring formation via nucleophilic attack
CouplingPalladium or copper catalysts (e.g., Pd/Cu)Moiety integration

These steps are central to the compound’s synthesis and functionalization .

Comparative Analysis of Reaction Conditions

Parameter Oxidation Reduction Substitution
Temperature HighModerateModerate
Solvent AcidicAproticPolar aprotic
Catalyst NoneMetal-basedNone
Yield VariableHighModerate

This table highlights differences in operational parameters across reaction types .

Mechanistic Insights

The compound’s reactivity stems from:

  • Electron-withdrawing groups (e.g., carbonyls) directing oxidation and substitution.

  • Steric effects from the xanthene moiety influencing regioselectivity.

  • Cyclization dynamics governed by amino alcohol and carbonyl reactivity .

Scientific Research Applications

Medicinal Chemistry

The compound's unique structure positions it as a promising candidate in drug development. Its ability to interact with specific proteins or enzymes makes it valuable in creating therapeutic agents.

Case Study: Anticancer Activity

Recent studies have indicated that derivatives of oxazolidine compounds exhibit significant anticancer properties. For instance, compounds similar to 3-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione were synthesized and evaluated for their inhibitory effects on thymidylate synthase, an enzyme critical for DNA synthesis. The results showed IC50 values ranging from 0.47 to 1.4 µM, indicating potent activity against cancer cell lines .

Biological Studies

This compound can be utilized in biological research to understand the interactions between complex organic molecules and biological systems.

Biological Assays

In vitro studies have demonstrated that the compound and its analogs possess antimicrobial properties. For example, a study involving various synthesized derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria, revealing the compound's potential as an antimicrobial agent .

Industrial Applications

The stability and reactivity of this compound make it suitable for various industrial processes.

Synthetic Routes

The synthesis of this compound typically involves multiple steps:

  • Formation of the Xanthene Moiety : Utilizing classical methods such as the Grover reaction.
  • Synthesis of the Pyrrolidine Ring : Often derived from proline derivatives.
  • Formation of the Oxazolidine Ring : Achieved through cyclization reactions involving amino alcohols and carbonyl compounds .

Chemical Reaction Analysis

This compound can undergo various chemical reactions that enhance its utility in research:

  • Oxidation : Leading to xanthone derivatives.
  • Reduction : Converting carbonyl groups to alcohols.
  • Substitution Reactions : Particularly at the pyrrolidine ring .

Mechanism of Action

The mechanism of action of 3-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: Vinclozolin

Vinclozolin, (RS)-3-(3,5-dichlorophenyl)-5-methyl-5-vinyl-1,3-oxazolidine-2,4-dione, shares the 1,3-oxazolidine-2,4-dione core but differs in substituents (Table 1).

Table 1: Structural and Functional Comparison
Parameter 3-[1-(9H-Xanthene-9-Carbonyl)Pyrrolidin-3-yl]-1,3-Oxazolidine-2,4-dione Vinclozolin
Molecular Formula C₂₆H₂₂N₂O₅ C₁₂H₉Cl₂NO₃
Molecular Weight ~442.47 g/mol 286.11 g/mol
Core Substituents Xanthene-carbonyl-pyrrolidinyl 3,5-Dichlorophenyl, methyl, vinyl
Biological Activity Hypothesized enzyme inhibition (e.g., kinase targets) Fungicidal (spore formation inhibition)
Structural Features Bulky aromatic xanthene; flexible pyrrolidine Planar dichlorophenyl; rigid vinyl group
Dihedral Angles Pyrrolidine-oxazolidine angle likely >70° (estimated) 77.55° (oxazolidine-phenyl dihedral)
Applications Potential therapeutic or agrochemical use (speculative) Agricultural fungicide (historical)

Structural and Functional Implications

  • Vinclozolin’s dichlorophenyl moiety contributes to its fungicidal activity by interacting with fungal cell membranes, whereas the xanthene-pyrrolidine system may target intracellular enzymes .
  • Conformational Dynamics :

    • Vinclozolin’s oxazolidine ring exhibits a dihedral angle of 77.55° relative to its phenyl ring, optimizing hydrophobic interactions . In the target compound, the pyrrolidine ring’s puckering (modeled via Cremer-Pople coordinates ) and xanthene orientation could create a distinct binding profile.
  • Synthetic and Analytical Considerations :

    • Crystallographic refinement (SHELXL ) and structure visualization (WinGX suite ) are critical for resolving the complex geometry of the xanthene-pyrrolidine substituent.

Research Findings and Methodological Insights

  • Crystallography: The WinGX suite and ORTEP-3 enable precise modeling of non-planar rings and substituent conformations, essential for comparing analogs.
  • Puckering Analysis : Cremer-Pople parameters quantify the oxazolidine and pyrrolidine ring distortions, aiding in structure-activity relationship (SAR) studies.
  • Functional Divergence : While vinclozolin’s efficacy against gray mold rot is well-documented , the target compound’s bioactivity remains speculative, necessitating enzymatic assays to validate hypothesized targets.

Biological Activity

3-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione is a complex organic compound that integrates xanthene, pyrrolidine, and oxazolidine moieties. This unique structure positions it as a potential candidate for various biological applications, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

  • Xanthene Moiety : Known for its fluorescent properties and stability.
  • Pyrrolidine Ring : Common in biologically active compounds, contributing to its interaction with biological systems.
  • Oxazolidine Ring : Associated with antibacterial activity and other biological functions.

Table 1: Structural Details

PropertyValue
IUPAC NameThis compound
Molecular FormulaC21H18N2O5
Molecular Weight378.38 g/mol
CAS Number2034291-93-3

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

1. Antimicrobial Activity
Research indicates that oxazolidinone derivatives exhibit significant antimicrobial properties against gram-positive bacteria, including strains resistant to traditional antibiotics. The oxazolidine ring enhances the compound's ability to inhibit bacterial protein synthesis by binding to the ribosomal subunit .

2. Anticancer Potential
The structural features of the compound suggest potential anticancer activities. Similar compounds have shown efficacy against various tumor cell lines by inducing apoptosis and inhibiting proliferation .

3. Enzyme Inhibition
The compound may act as an enzyme inhibitor, particularly in pathways involving monoamine oxidases and other critical enzymes in metabolic processes .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to or derived from this compound.

Case Study 1: Antimycobacterial Activity

In a study examining the activity of oxazolidinones against Mycobacterium tuberculosis, compounds with similar structural frameworks demonstrated minimum inhibitory concentrations (MICs) as low as 0.125 µg/mL. This suggests that derivatives of this compound could be developed for treating resistant strains of tuberculosis .

Case Study 2: Anticancer Efficacy

A series of oxazolidinone derivatives were tested against various cancer cell lines. The results indicated that certain modifications to the oxazolidine structure significantly enhanced cytotoxicity against breast and lung cancer cells, highlighting the potential for developing targeted therapies based on this compound .

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